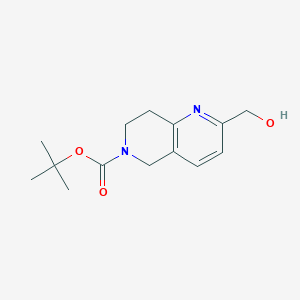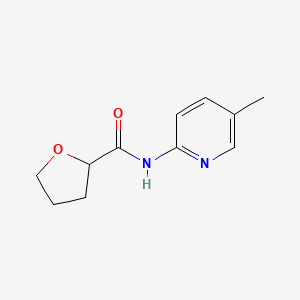![molecular formula C21H26N4O4 B2530661 2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2176201-97-9](/img/structure/B2530661.png)
2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives containing a morpholine moiety, as described in the provided data, involves a multi-step process. Initially, enaminones were synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without any solvent . This step is crucial as it sets the foundation for the subsequent formation of the dihydropyrimidinone core. Following this, the enaminones were reacted with urea and different substituted benzaldehydes in the presence of glacial acetic acid to yield the final dihydropyrimidinone derivatives . The process is noted for its simplicity and efficiency, resulting in good yields of the desired compounds.
Molecular Structure Analysis
The molecular structure of the dihydropyrimidinone derivatives, particularly the one containing the morpholine moiety, was confirmed through single crystal X-ray crystallography . This technique allowed for the determination of the three-dimensional arrangement of atoms within the molecule, providing insight into the molecular conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the dihydropyrimidinone derivatives are characterized by the initial formation of enaminones, followed by a reaction with urea and various benzaldehydes . The use of glacial acetic acid as a catalyst suggests that the reaction mechanism may involve acylation and cyclization steps leading to the formation of the dihydropyrimidinone ring system. The presence of the morpholine moiety could influence the electronic properties of the molecule and potentially its reactivity.
Physical and Chemical Properties Analysis
While the provided data does not give explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that the presence of the morpholine group and the dihydropyrimidinone core would impart certain characteristics. These may include solubility in organic solvents, potential for hydrogen bonding due to the urea moiety, and the likelihood of exhibiting tautomeric forms due to the pyrimidinone structure . The physical properties such as melting point, boiling point, and stability would be determined by the overall molecular architecture and substituents present on the dihydropyrimidinone ring.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is involved in the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized in a good yield by a simple and efficient method, involving the reaction of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid (Bhat et al., 2018).
Spectral Analysis and Biological Activity
Another study focused on the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds were synthesized from the respective (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones by treatment with guanidine nitrate. The biological activities of pyrimidine derivatives, including their potential as adenosine receptor antagonists, kinase inhibitors, and other medicinally relevant activities, were highlighted, showcasing the versatility of morpholine derivatives in pharmaceutical applications (Thanusu et al., 2010).
Antimicrobial Activity
The antimicrobial activity of novel pyrimidines and thiazolidinones synthesized from 1-(4-morpholinophenyl) ethanone was also investigated. The synthesis involved condensation with aryl aldehydes and cyclization with guanidine hydrochloride, demonstrating the compound's role in creating antimicrobial agents (Merugu et al., 2010).
Coordination Chemistry
In coordination chemistry, neutral complexes of gallium di-iodide containing Ga-Ga bonds were prepared using morpholine among other ligands. This study shows the application of the morpholine moiety in developing complex chemical structures with significant implications for materials science and catalysis (Beamish et al., 1991).
Antitumor/Anticancer Activity
Synthesis and evaluation of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones for their in vitro and in vivo antitumor/anticancer activity provided insights into the therapeutic potential of compounds containing the morpholine moiety. This research contributes to the ongoing search for effective cancer treatments (Venkateshwarlu et al., 2014).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-17-6-5-15(12-18(17)28-2)13-19(26)25-7-3-4-16-14-22-21(23-20(16)25)24-8-10-29-11-9-24/h5-6,12,14H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGDGOVGCFWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)


![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)


![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)